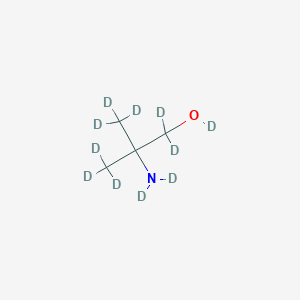

2-Amino-2-methyl-1-propanol-d11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-Amino-2-méthyl-1-propanol-d11 est une version deutérée du 2-Amino-2-méthyl-1-propanol. Ce composé est principalement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie et de la pharmacologie, en raison de ses propriétés isotopiques uniques. Le marquage au deutérium permet des études détaillées des voies métaboliques et des mécanismes réactionnels.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du 2-Amino-2-méthyl-1-propanol-d11 implique la deutération du 2-Amino-2-méthyl-1-propanol. Une méthode courante comprend la réaction de l'isobutène, du chlore et du cyanure de méthyle pour former la N-[1-(chlorométhyl)propyl] acétyl chloroamine. Cet intermédiaire subit une hydrolyse pour donner la N-[1-(chlorométhyl)propyl] acétamide, qui est ensuite hydrolysée pour produire du 2-Amino-2-méthyl-1-propanol .

Méthodes de production industrielle

La production industrielle du 2-Amino-2-méthyl-1-propanol-d11 implique généralement des processus de deutération à grande échelle. Ces processus sont conçus pour garantir une pureté et un rendement élevés, rendant le composé adapté à des applications de recherche approfondies .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Amino-2-méthyl-1-propanol-d11 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les aldéhydes et les cétones correspondants.

Réduction : Il peut être réduit pour former des amines primaires.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium sont souvent utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés.

Principaux produits

Oxydation : Produit des aldéhydes et des cétones.

Réduction : Donne des amines primaires.

Substitution : Forme diverses amines et alcools substitués.

4. Applications de recherche scientifique

Le 2-Amino-2-méthyl-1-propanol-d11 est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques :

Chimie : Utilisé comme traceur dans les études de mécanismes réactionnels et les expériences de marquage isotopique.

Biologie : Aide à l'étude des voies métaboliques et de la cinétique enzymatique.

Médecine : Utilisé dans le développement de médicaments pour comprendre la pharmacocinétique et les profils métaboliques.

Industrie : Appliqué dans la synthèse de produits chimiques et de matériaux spécialisés

5. Mécanisme d'action

Le mécanisme d'action du 2-Amino-2-méthyl-1-propanol-d11 implique son interaction avec diverses cibles moléculaires. Les atomes de deutérium dans le composé peuvent modifier la vitesse des réactions chimiques, fournissant des informations sur les mécanismes et les voies réactionnels. Par exemple, en chimie atmosphérique, le composé subit une dégradation initiée par des radicaux hydroxyles, conduisant à la formation de divers produits .

Applications De Recherche Scientifique

2-Amino-2-methyl-1-propanol-d11 is widely used in scientific research due to its unique properties:

Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.

Biology: Helps in studying metabolic pathways and enzyme kinetics.

Medicine: Utilized in drug development to understand pharmacokinetics and metabolic profiles.

Industry: Applied in the synthesis of specialized chemicals and materials

Mécanisme D'action

The mechanism of action of 2-Amino-2-methyl-1-propanol-d11 involves its interaction with various molecular targets. The deuterium atoms in the compound can alter the rate of chemical reactions, providing insights into reaction mechanisms and pathways. For example, in atmospheric chemistry, the compound undergoes degradation initiated by hydroxyl radicals, leading to the formation of various products .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Amino-2-méthyl-1-propanol : La version non deutérée du composé.

2-Propanol, 1-amino- : Un autre composé similaire avec des propriétés structurales différentes.

Unicité

Le 2-Amino-2-méthyl-1-propanol-d11 est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans les applications de recherche. La présence d'atomes de deutérium permet des études détaillées des mécanismes réactionnels et des voies métaboliques, ce qui n'est pas possible avec des composés non deutérés .

Propriétés

Formule moléculaire |

C4H11NO |

|---|---|

Poids moléculaire |

100.20 g/mol |

Nom IUPAC |

N,N,1,1,1,3,3,3-octadeuterio-2-[dideuterio(deuteriooxy)methyl]propan-2-amine |

InChI |

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,2D3,3D2,6D/hD2 |

Clé InChI |

CBTVGIZVANVGBH-BIGNBOPISA-N |

SMILES isomérique |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])O[2H])N([2H])[2H] |

SMILES canonique |

CC(C)(CO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)

![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)

![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)